Direct Orange 29

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

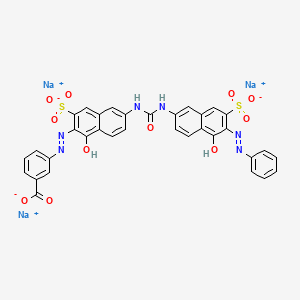

Direct Orange 29 is a synthetic azo dye widely used in the textile industry for dyeing cellulosic fibers such as cotton, viscose, and linen. It belongs to the class of direct dyes, which are known for their ability to adhere directly to the fabric without the need for a mordant. The chemical structure of this compound includes complex sulfonic acids, making it water-soluble and suitable for various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Direct Orange 29 is synthesized through a series of diazotization and coupling reactions. The process typically involves the following steps:

Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

Coupling Reaction: The diazonium salt is then coupled with a coupling component, such as a naphthol derivative, under alkaline conditions to form the azo dye.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity. The dye is then purified through filtration, washing, and drying processes before being packaged for commercial use .

Chemical Reactions Analysis

Types of Reactions: Direct Orange 29 undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized using strong oxidizing agents, leading to the breakdown of the azo bond.

Reduction: Reduction reactions can cleave the azo bond, resulting in the formation of aromatic amines.

Substitution: The dye can undergo nucleophilic substitution reactions, particularly at the sulfonic acid groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Sodium dithionite or zinc dust in alkaline conditions.

Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.

Major Products Formed:

Oxidation: Carboxylic acids and other oxidized aromatic compounds.

Reduction: Aromatic amines.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Based on the search results, information regarding the applications of "Direct Orange 29" is limited. The available data primarily discusses a similar compound, "Disperse Orange 29," and "Direct Orange 26," along with related research on dye removal and marketing case studies.

Here's a summary of the available information:

Disperse Orange 29

General Information: Disperse Orange 29, also known as Phenol, 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]-, is an orange dye with the CAS Registry Number 19800-42-1 .

Applications:

- Textile Colorant: Disperse Orange 29 is mainly used as a colorant dye in textiles . It is imported into Canada but not manufactured there .

Safety Assessment by the Government of Canada:

- A screening assessment was conducted by the Government of Canada to evaluate potential harm to the general population and the environment .

- The assessment concluded that Disperse Orange 29 is not harmful to the health of the general population at current exposure levels and does not pose a danger to the environment under present conditions . Although it can persist in the environment, it is not expected to accumulate in organisms, and the quantity released is below harmful levels .

Direct Orange 26

General Information: Direct Orange 26 (DO26) is an azo dye used in coloring cellulosic fibers like yarn and linen .

Environmental Concerns: Dye pollutants such as Direct Orange 26 can enter water resources through industries like plastics, food, cosmetics, and printing . These synthetic dyes have complex aromatic molecular structures, making them difficult to remove from water . They can also be toxic and carcinogenic, causing health disorders upon long-term contact .

Adsorption Research:

- Research has explored the use of low-cost silica fume adsorbent to remove Direct Orange 26 from wastewater .

- One study used a CCD method with Design Expert software to model the effects of pH, concentration, adsorbent amount, and time on the adsorption process .

- Another study found that copper nanoparticles, derived from tilapia fish scales (a bio-waste material), could be used for the detoxification of Direct Orange 26 .

Adsorptive Removal: Ficus-nZVCu is recommended as a material for removing Direct Red 31 and Direct Orange 26 anionic dyes from wastewater samples .

Dye Decolorization

Bacterial Degradation: Bacteria isolated from textile effluent have shown the ability to decolorize the hazardous azo dye Orange G .

HPLC Analysis: HPLC analysis suggests the production of new compounds during the degradation of Orange G by a bacterial consortium, with different peaks compared to Orange G alone .

Direct Marketing Case Studies

Mechanism of Action

The mechanism of action of Direct Orange 29 involves its interaction with the molecular targets in the substrate. The dye molecules form hydrogen bonds and van der Waals forces with the fibers, allowing them to adhere to the fabric. The sulfonic acid groups enhance the solubility of the dye in water, facilitating its application in aqueous dye baths .

Comparison with Similar Compounds

- Direct Orange 26

- Direct Blue 1

- Direct Red 31

Comparison: Direct Orange 29 is unique due to its specific chemical structure, which provides distinct color properties and solubility characteristics. Compared to Direct Orange 26, this compound has a different molecular arrangement, leading to variations in shade and fastness properties. Direct Blue 1 and Direct Red 31, while also direct dyes, differ in their chromophore structures and applications .

Biological Activity

Direct Orange 29 is an azo dye commonly used in various industries, particularly in textiles and food. Understanding its biological activity is crucial due to potential environmental and health implications. This article explores the biological effects of this compound, including its toxicity, degradation, and interaction with biological systems.

Chemical Structure and Properties

This compound is a synthetic dye characterized by its azo group (-N=N-), which contributes to its vibrant color. The chemical structure can be represented as follows:

This structure is responsible for its stability and solubility in water, making it effective for dyeing processes but also raising concerns regarding its persistence in the environment.

Toxicological Profile

Acute Toxicity

Studies indicate that this compound exhibits acute toxicity in various organisms. For instance, research has shown that exposure to this compound can lead to cytotoxic effects on human cell lines, particularly affecting liver and kidney cells. The compound has been associated with oxidative stress, leading to cellular damage and apoptosis in vitro .

Chronic Effects

Long-term exposure to this compound has been linked to potential carcinogenic effects. A study conducted on fish revealed that chronic exposure resulted in significant histopathological changes in liver tissues, including necrosis and inflammation, suggesting a risk of liver damage over time .

Environmental Impact

The environmental persistence of this compound poses a risk to aquatic ecosystems. Its biodegradability is limited, leading to accumulation in water bodies. Research indicates that while some bacteria can degrade azo dyes through enzymatic processes, the degradation rate of this compound is relatively slow compared to other dyes .

Biodegradation Studies

Microbial Degradation

Several studies have focused on the microbial degradation of this compound. For example, Pseudomonas aeruginosa has shown potential in degrading azo dyes effectively. The degradation pathway typically involves the reduction of the azo bond by azoreductase enzymes, leading to the formation of less toxic amines .

| Organism | Degradation Rate | By-products |

|---|---|---|

| Pseudomonas aeruginosa | High | Aromatic amines |

| Bacillus subtilis | Moderate | Phenolic compounds |

Case Studies

- Aquatic Toxicity Assessment : A study assessed the impact of this compound on Daphnia magna, revealing significant mortality rates at concentrations above 50 mg/L. The findings emphasize the need for regulatory measures to limit discharge into aquatic environments .

- Cell Line Studies : In vitro studies using HepG2 cells demonstrated that this compound induces oxidative stress and DNA damage, suggesting potential mutagenic effects that warrant further investigation into long-term health risks associated with exposure .

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing Direct Orange 29 in laboratory settings?

- Methodological Answer : Synthesis typically involves diazotization and coupling reactions under controlled pH (e.g., 8–10) and temperature (5–10°C). Characterization requires UV-Vis spectroscopy to confirm λmax (e.g., 490–510 nm), HPLC for purity assessment (>95%), and FTIR to identify azo (-N=N-) and sulfonic acid (-SO3H) functional groups . Reproducibility hinges on standardized protocols for reagent stoichiometry and reaction time optimization .

Q. How do researchers validate the photostability and thermal degradation pathways of this compound?

- Methodological Answer : Accelerated aging tests under UV irradiation (e.g., 300–400 nm) and thermal exposure (e.g., 60–100°C) are conducted. Data is analyzed via first-order kinetics models to determine degradation rates. HPLC-MS identifies degradation byproducts (e.g., aromatic amines), while FTIR monitors structural changes .

Q. What analytical techniques are critical for quantifying this compound in environmental samples?

- Methodological Answer : Solid-phase extraction (SPE) followed by spectrophotometry (detection limit ~0.1 ppm) or LC-MS/MS (detection limit ~0.01 ppm) is standard. Calibration curves must account for matrix effects (e.g., interference from humic acids in water samples) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported toxicity profiles of this compound?

- Methodological Answer : Contradictions often arise from varying test models (e.g., in vitro vs. in vivo) or exposure durations. A robust design includes:

- Comparative assays : Use identical cell lines (e.g., HepG2 for hepatotoxicity) and control variables (pH, concentration).

- Meta-analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across studies .

- Mechanistic studies : Employ proteomics or transcriptomics to identify biomarker pathways (e.g., oxidative stress) .

Q. What advanced statistical approaches are recommended for optimizing this compound’s dye-fiber affinity in textile applications?

- Methodological Answer : Response Surface Methodology (RSM) with Central Composite Design (CCD) can model variables (pH, temperature, electrolyte concentration). ANOVA validates significance (p < 0.05), while adsorption isotherms (Langmuir vs. Freundlich) quantify affinity constants. Cross-validation with SEM-EDS confirms dye distribution on fibers .

Q. How can researchers address discrepancies in the reported catalytic efficiency of this compound degradation using novel nanomaterials?

- Methodological Answer : Discrepancies may stem from material characterization gaps (e.g., undefined surface area or crystallinity). Standardize nanoparticle synthesis (e.g., sol-gel method) and characterize using BET (surface area), XRD (crystallinity), and TEM (morphology). Use normalized rate constants (knorm = k/[catalyst mass]) for cross-study comparisons .

Q. Methodological Frameworks for Data Analysis

Q. What frameworks are used to analyze the environmental persistence of this compound in aquatic ecosystems?

- Answer : Apply fugacity models (Level III) to predict compartmental distribution (water, sediment). Combine with QSAR (Quantitative Structure-Activity Relationship) to estimate biodegradation half-lives. Field validation via mass balance studies in microcosms is critical .

Q. How should researchers structure a longitudinal study on the bioaccumulation of this compound in aquatic organisms?

- Answer : Use a cohort design with controlled exposure tiers (e.g., 1–100 ppm). Measure bioaccumulation factors (BAFs) in tissues (liver, gills) via ICP-MS. Account for trophic transfer using stable isotope analysis (δ<sup>15</sup>N) .

Q. Tables: Key Data Parameters for this compound Research

Q. Guidelines for Avoiding Common Pitfalls

- Sample Contamination : Pre-treat glassware with HNO3 to remove metal ion residues affecting dye stability .

- Statistical Overinterpretation : Avoid relying solely on p-values; report confidence intervals and effect sizes .

- Ethical Data Presentation : Disclose limitations in synthesis yields or detection thresholds to prevent publication bias .

Properties

CAS No. |

6420-40-2 |

|---|---|

Molecular Formula |

C34H21N6Na3O11S2 |

Molecular Weight |

822.7 g/mol |

IUPAC Name |

trisodium;3-[[1-hydroxy-6-[(5-hydroxy-6-phenyldiazenyl-7-sulfonatonaphthalen-2-yl)carbamoylamino]-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate |

InChI |

InChI=1S/C34H24N6O11S2.3Na/c41-31-25-11-9-22(14-19(25)16-27(52(46,47)48)29(31)39-37-21-6-2-1-3-7-21)35-34(45)36-23-10-12-26-20(15-23)17-28(53(49,50)51)30(32(26)42)40-38-24-8-4-5-18(13-24)33(43)44;;;/h1-17,41-42H,(H,43,44)(H2,35,36,45)(H,46,47,48)(H,49,50,51);;;/q;3*+1/p-3 |

InChI Key |

PEOPCYPUNAFTEZ-UHFFFAOYSA-K |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=CC(=C6)C(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.